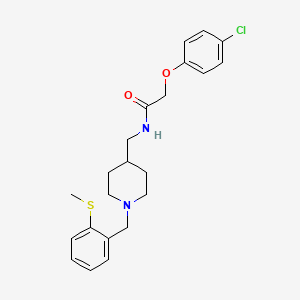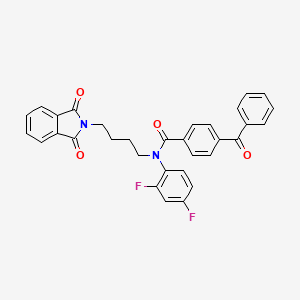
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole, also known as PSPO, is a synthetic organic compound that has gained attention in recent years due to its potential for use in scientific research applications. PSPO belongs to the class of oxazole compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Studies have demonstrated innovative methods for synthesizing oxazole derivatives, including 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole, showcasing the utility of these compounds in chemical synthesis and the development of new organic compounds with potential biological activities (Apostol et al., 2019; Patil & Luzzio, 2016).
- Characterization Methods: Research has detailed the use of various spectral methods for the characterization of these compounds, confirming their complex structures and enabling further exploration of their applications (Apostol et al., 2019).
Biological Activities and Potential Therapeutic Uses
- Cytotoxicity Evaluation: Certain studies focused on evaluating the cytotoxic effects of these compounds, revealing their potential as therapeutic agents due to their significant activities against various cancer cell lines, suggesting their applicability in anticancer research (Zyabrev et al., 2022).
- Antibacterial and Anti-inflammatory Properties: Research has identified compounds within this chemical class exhibiting potent antibacterial and anti-inflammatory properties, highlighting their potential in the development of new treatments for infectious diseases and inflammatory conditions (Khalid et al., 2016).
Advanced Synthetic Applications
- Extended Oxazoles Synthesis: Studies have explored the reactions of these compounds to afford extended oxazoles, demonstrating their versatility as scaffolds for further chemical elaboration and their potential in creating complex organic molecules with diverse biological activities (Patil & Luzzio, 2016).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-9-8-10-17(15-16)19-22-20(21(26-19)23-13-6-3-7-14-23)27(24,25)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSBIIDKLYHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)


![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2793733.png)
![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)
![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2793743.png)
![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)
![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)
